2,8-dichloro-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,8-dichloro-10H-phenoxazine can be achieved through various synthetic routes. One common method involves the condensation of 2,8-dichloroaniline with o-aminophenol under acidic conditions, followed by cyclization to form the phenoxazine ring . Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
2,8-Dichloro-10H-phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted phenoxazines .
Wissenschaftliche Forschungsanwendungen
2,8-Dichloro-10H-phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor properties.
Medicine: Derivatives of this compound are being explored for their potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and organic light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2,8-dichloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2,8-Dichloro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, which lacks the chlorine atoms and has different reactivity and applications.
2,8-Dimethyl-10H-phenoxazine: A derivative with methyl groups instead of chlorine, showing different chemical and biological properties.
10H-Phenothiazine: A structurally similar compound with sulfur instead of oxygen, used in different applications such as antipsychotic drugs.
Eigenschaften
Molekularformel |
C12H7Cl2NO |
---|---|
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
2,8-dichloro-10H-phenoxazine |
InChI |
InChI=1S/C12H7Cl2NO/c13-7-1-3-11-9(5-7)15-10-6-8(14)2-4-12(10)16-11/h1-6,15H |
InChI-Schlüssel |
JVVRBMMFBNPKKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.